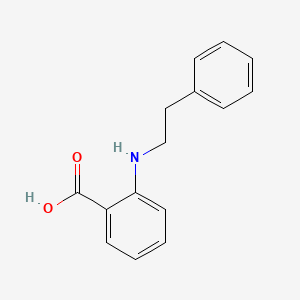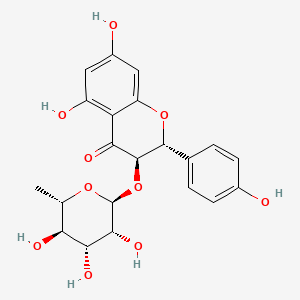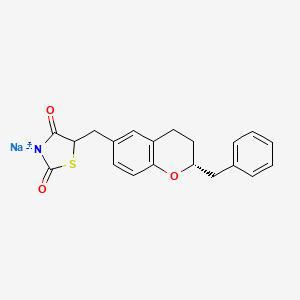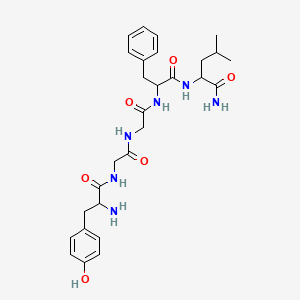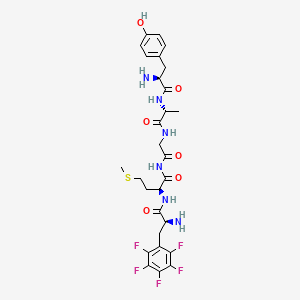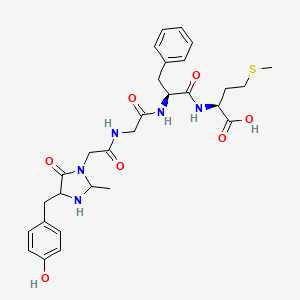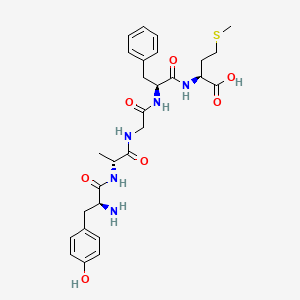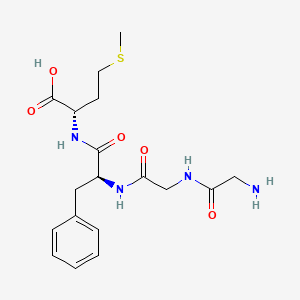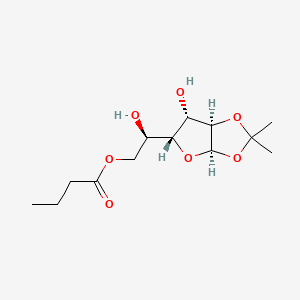![molecular formula C21H17ClFNO B1671367 [2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone CAS No. 344457-87-0](/img/structure/B1671367.png)
[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone
Overview
Description
EO-1606 is a small molecule drug known for its role as a p38 mitogen-activated protein kinase inhibitor. The molecular formula of EO-1606 is C21H17ClFNO, and it has a molecular weight of 353.82 g/mol .
Preparation Methods
The preparation of EO-1606 involves several synthetic routes and reaction conditions. One common method includes the use of a silver-based catalyst in a vapor-phase reaction. The process typically involves the following steps:
Synthesis of the Core Structure: The core structure of EO-1606 is synthesized through a series of organic reactions, including halogenation and nucleophilic substitution.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as esterification, amidation, and reduction.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
EO-1606 undergoes several types of chemical reactions, including:
Oxidation: EO-1606 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on EO-1606, leading to different analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce new functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions are typically derivatives of EO-1606 with modified functional groups .
Scientific Research Applications
Chemistry: EO-1606 is used as a tool compound to study the inhibition of p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory responses.
Biology: In biological research, EO-1606 is used to investigate the signaling pathways involved in inflammation and immune responses.
Medicine: EO-1606 has shown promise in preclinical studies for the treatment of inflammatory diseases, including Alzheimer’s disease and dermatitis
Mechanism of Action
EO-1606 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase is involved in the regulation of inflammatory cytokines and stress responses. By inhibiting p38 mitogen-activated protein kinase, EO-1606 reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects. The molecular targets of EO-1606 include the active site of p38 mitogen-activated protein kinase, where it binds and prevents the phosphorylation of downstream targets .
Comparison with Similar Compounds
EO-1606 is unique compared to other p38 mitogen-activated protein kinase inhibitors due to its specific chemical structure and high selectivity. Similar compounds include:
Neflamapimod: Another p38 mitogen-activated protein kinase inhibitor with a different chemical structure and slightly different selectivity profile.
BMS-582949 hydrochloride: A highly specific p38 mitogen-activated protein kinase inhibitor with a different mechanism of action.
R1487 Hydrochloride: An orally bioavailable and highly selective inhibitor of p38 mitogen-activated protein kinase.
EO-1606 stands out due to its unique combination of chemical properties and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
344457-87-0 |
|---|---|
Molecular Formula |
C21H17ClFNO |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
[2-chloro-4-(4-fluoro-2-methylanilino)phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C21H17ClFNO/c1-13-5-3-4-6-17(13)21(25)18-9-8-16(12-19(18)22)24-20-10-7-15(23)11-14(20)2/h3-12,24H,1-2H3 |
InChI Key |
QIBLVZMAUUVSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EO-1606; EO 1606; EO1606. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


